Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic effects are being explored in various medical research fields.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C27H34N2O4S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[cyclohexyl-(4-methylbenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H34N2O4S/c1-3-33-27(32)24-21-11-7-8-12-22(21)34-25(24)28-23(30)17-29(20-9-5-4-6-10-20)26(31)19-15-13-18(2)14-16-19/h13-16,20H,3-12,17H2,1-2H3,(H,28,30) |
InChI Key |
UJNJZBCECNWRKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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